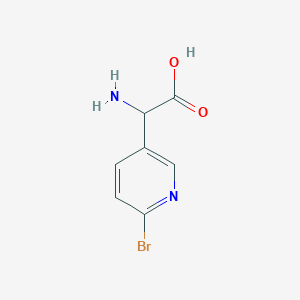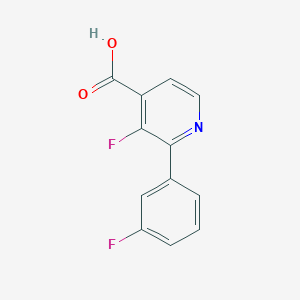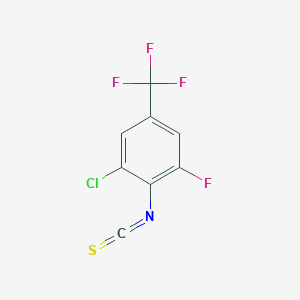
2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(5-bromo-2-(trifluorométhoxy)phényl)oxazole-4-carboxylique est un composé organique complexe qui présente un atome de brome, un groupe trifluorométhoxy et un cycle oxazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-(5-bromo-2-(trifluorométhoxy)phényl)oxazole-4-carboxylique implique généralement plusieurs étapes, commençant par la préparation des composés intermédiaires. Une méthode courante implique la réaction de couplage de Suzuki–Miyaura, qui est largement utilisée pour la formation de liaisons carbone-carbone . Cette réaction utilise des acides ou des esters boroniques et des halogénures en présence d'un catalyseur au palladium dans des conditions douces .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et de la concentration des réactifs. L'utilisation de réacteurs à écoulement continu peut également améliorer l'efficacité et la capacité de production .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(5-bromo-2-(trifluorométhoxy)phényl)oxazole-4-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe par un autre.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent le N-bromosuccinimide (NBS) pour la bromation et les catalyseurs au palladium pour les réactions de couplage . Les conditions de ces réactions impliquent généralement des températures contrôlées et l'utilisation d'atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'utilisation de NBS dans une réaction de substitution peut conduire à la formation de dérivés bromés .
Applications de la recherche scientifique
L'acide 2-(5-bromo-2-(trifluorométhoxy)phényl)oxazole-4-carboxylique a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Il peut être utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(5-bromo-2-(trifluorométhoxy)phényl)oxazole-4-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques .
Applications De Recherche Scientifique
2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-2-(trifluoromethoxy)phenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 5-bromo-2-(trifluorométhoxy)phénylboronique : Ce composé partage une structure similaire mais n'a pas le cycle oxazole.
Acide 2-phényl-5-(trifluorométhyl)-1,3-oxazole-4-carboxylique : Ce composé a un cycle oxazole similaire mais des substituants différents.
Unicité
L'acide 2-(5-bromo-2-(trifluorométhoxy)phényl)oxazole-4-carboxylique est unique en raison de la présence à la fois de l'atome de brome et du groupe trifluorométhoxy, qui peuvent influencer considérablement sa réactivité chimique et son activité biologique. Cette combinaison de groupes fonctionnels en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C11H5BrF3NO4 |
|---|---|
Poids moléculaire |
352.06 g/mol |
Nom IUPAC |
2-[5-bromo-2-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H5BrF3NO4/c12-5-1-2-8(20-11(13,14)15)6(3-5)9-16-7(4-19-9)10(17)18/h1-4H,(H,17,18) |
Clé InChI |
UNGYLCWYWSSUKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C2=NC(=CO2)C(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)


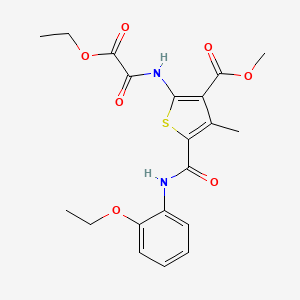
![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)
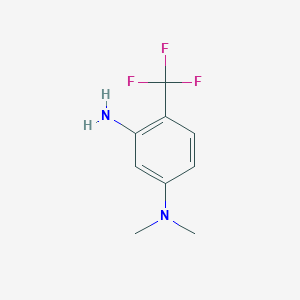
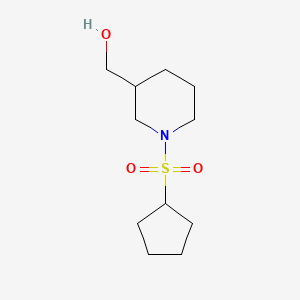
![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)
![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)
![[2-(4-Bromo-2-chloro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12077240.png)
